4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95%
Overview
Description
4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid (4-BOC-HBA) is a synthetic compound that has been widely used in scientific research due to its versatile properties. 4-BOC-HBA is a derivative of benzoic acid and is used in a variety of applications, including synthesis of pharmaceuticals, drug delivery, and biochemistry. In
Scientific Research Applications
4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% has a wide range of applications in scientific research. It is used as a starting material in the synthesis of pharmaceuticals and drugs, as well as in drug delivery. It is also used as a reagent in organic chemistry, as a catalyst in polymerization reactions, and as a substrate for enzyme-catalyzed reactions. In addition, 4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% has been used as a fluorescent probe for studying protein-ligand interactions and for monitoring the activity of enzymes in biochemical assays.
Mechanism of Action
4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% acts as a substrate for enzymes and can be used to study the activity of enzymes in biochemical assays. It is also used as a fluorescent probe to study protein-ligand interactions. When 4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% binds to a protein, it emits fluorescence that can be used to monitor the binding of the protein to its ligand.
Biochemical and Physiological Effects
4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% is generally considered to be non-toxic and has no known adverse effects on humans or animals. It is not known to cause any significant biochemical or physiological effects.
Advantages and Limitations for Lab Experiments
The main advantage of using 4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% in lab experiments is its versatility. It can be used in a variety of applications, including synthesis of pharmaceuticals, drug delivery, and biochemistry. It is also relatively easy to synthesize and is non-toxic. However, 4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% is not suitable for use in some applications, such as in vivo experiments, due to its relatively low solubility in aqueous solutions.
Future Directions
The potential future applications of 4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% include its use in drug delivery, as a fluorescent probe for studying protein-ligand interactions, and in the synthesis of pharmaceuticals. Additionally, 4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% could be used in the development of new enzyme inhibitors or activators, as well as in novel drug delivery systems. Furthermore, further research could be done to explore the potential of 4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% as a therapeutic agent. Finally, 4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% could be used in the development of new materials with enhanced properties.
Synthesis Methods
4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid, 95% is typically synthesized using a two-step process. In the first step, 3-hydroxybenzoic acid is reacted with diisopropylcarbodiimide and 4-aminophenol in a 1:1:1 ratio. This reaction produces the intermediate compound 4-(3-isopropylcarbamoyloxy)-3-hydroxybenzoic acid. The second step involves the reaction of this intermediate with tert-butyl bromide, which yields 4-(3-BOC-aminophenyl)-3-hydroxybenzoic acid. The reaction is usually performed in a solvent such as dichloromethane or dimethylformamide.
properties
IUPAC Name |
3-hydroxy-4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO5/c1-18(2,3)24-17(23)19-13-6-4-5-11(9-13)14-8-7-12(16(21)22)10-15(14)20/h4-10,20H,1-3H3,(H,19,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNHALHBYDXDGPC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=CC(=C1)C2=C(C=C(C=C2)C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001126249 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-BOC-Aminophenyl)-3-hydroxybenzoic acid | |
CAS RN |
1261907-16-7 | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1261907-16-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [1,1′-Biphenyl]-4-carboxylic acid, 3′-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001126249 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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